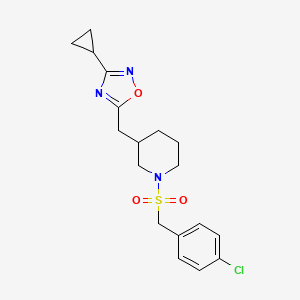![molecular formula C21H20ClN3O3 B2958466 ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890643-49-9](/img/structure/B2958466.png)
ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of these functional groups could suggest potential biological activity, as both benzimidazoles and pyrrolidines are found in a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole and pyrrolidine rings in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the benzimidazole ring might contribute to its aromaticity and stability, while the pyrrolidine ring might influence its reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Interactions
- Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a compound with structural similarities, demonstrates the versatility of organic compounds in synthesizing new chemical entities, highlighting the potential of ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate in diverse chemical reactions and potential applications in drug development and material science (Elnagdi et al., 1988).
Anticancer Prodrug Characterization
- Research on a new anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), using adsorptive stripping voltammetry (AdSV) indicates the importance of sensitive detection methods for prodrugs, suggesting potential applications in monitoring and characterizing ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate in biological samples (Stępniowska et al., 2017).
Catalysis and Green Chemistry
- The use of ionic liquids and environmentally friendly reagents in synthesizing complex molecules, such as the efficient, one-pot synthesis of imidazoles under ultrasonic irradiation, showcases the potential for employing innovative techniques in the synthesis and characterization of complex compounds like ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate for various applications, including medicinal chemistry and sustainable chemical processes (Zang et al., 2010).
Antimicrobial and Antitubercular Activities
- Synthesis and characterization of new quinazolines as potential antimicrobial agents, which react with various reagents to form compounds with significant antibacterial and antifungal activities, highlight the potential of structurally similar compounds like ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate in contributing to the development of new antimicrobial agents (Desai et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-6-4-3-5-17(18)23-21(25)14-11-19(26)24(12-14)16-9-7-15(22)8-10-16/h3-10,14H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUVBYSPTXUQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)
![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)



![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)




![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)
